

An In-depth Technical Guide to 2-Methyloctanoic Acid (CAS 3004-93-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloctanoic acid

Cat. No.: B036649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methyloctanoic acid** (CAS 3004-93-1), a branched-chain fatty acid with emerging significance in various scientific fields. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, insights into its biological activities, and its applications, particularly as an intermediate in drug development.

Core Chemical and Physical Properties

2-Methyloctanoic acid, also known as 2-methylcaprylic acid, is a chiral, medium-chain fatty acid. Its branched structure imparts distinct physical properties compared to its straight-chain isomer, octanoic acid. It is a colorless to pale yellow liquid with a characteristic fatty odor, and is soluble in organic solvents with limited solubility in water.

Table 1: Physicochemical Properties of **2-Methyloctanoic Acid**

Property	Value	Source
CAS Number	3004-93-1	
Molecular Formula	C ₉ H ₁₈ O ₂	
Molecular Weight	158.24 g/mol	
Boiling Point	253.00 to 254.00 °C (estimated)	
Density	0.9113 g/cm ³ (rough estimate)	
Refractive Index	1.4159 (estimate)	
pKa	4.82 ± 0.21 (Predicted)	
logP (o/w)	3.089 (estimated)	
Water Solubility	195.5 mg/L @ 25 °C (estimated)	
Appearance	Colorless to pale yellow liquid	
Odor	Fatty, waxy	

Spectroscopic and Analytical Data

Characterization of **2-methyloctanoic acid** is crucial for its identification and quality control. While publicly available raw spectra are limited, data from various sources and analysis of its structural analogue, 2-methylpropanoic acid, allow for a detailed prediction of its spectral features.

Table 2: Predicted Spectroscopic Data for **2-Methyloctanoic Acid**

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- COOH proton: A broad singlet typically downfield (>10 ppm).- CH proton at C2: A multiplet.- CH₃ protons at C2: A doublet.- CH₂ and CH₃ protons of the hexyl chain: A series of multiplets and a triplet in the upfield region.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (C1): Expected in the range of 175-185 ppm.- Methine carbon (C2): Expected around 40-50 ppm.- Methyl carbon at C2: Expected in the range of 15-25 ppm.- Hexyl chain carbons: A series of peaks between 14-40 ppm.
Infrared (IR)	<ul style="list-style-type: none">- O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.- C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.- C=O stretch (carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹.
Mass Spec (MS)	<ul style="list-style-type: none">- Molecular Ion Peak (M⁺): m/z = 158.- Key Fragmentation Patterns: Loss of the carboxyl group, and cleavage along the alkyl chain.

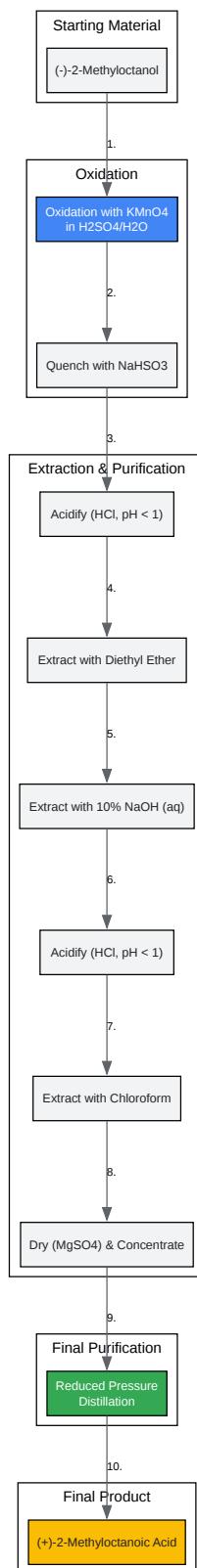
Note: The predicted NMR and IR data are based on the analysis of similar structures like 2-methylpropanoic acid.

Experimental Protocols

Synthesis of (+)-2-Methyloctanoic Acid

A detailed method for the synthesis of the dextrorotatory enantiomer involves the oxidation of (-)-2-methyloctanol.

Materials:


- (-)-2-methyloctanol

- Concentrated sulfuric acid
- Potassium permanganate
- Sodium bisulfite
- Diethyl ether
- 10% aqueous sodium hydroxide solution
- Hydrochloric acid
- Chloroform
- Magnesium sulfate

Procedure:

- Create an emulsion by adding 21.2 g (147 mmol) of (-)-2-methyloctanol and 46.4 g of concentrated sulfuric acid to 330 ml of water with stirring.
- Slowly add 63.4 g (401 mmol) of potassium permanganate dropwise over approximately 7.3 hours, maintaining the reaction temperature between 21-28°C.
- Pour the reaction mixture into 270 ml of ice water and add 52 g of sodium bisulfite to quench the excess permanganate.
- Acidify the mixture to a pH of not more than 1 with hydrochloric acid.
- Extract the product with diethyl ether.
- Perform a further extraction with a 10% aqueous solution of sodium hydroxide.
- Acidify the aqueous extract to a pH of not more than 1 with hydrochloric acid.
- Extract the final product with chloroform.
- Wash the chloroform extract with water, dry over magnesium sulfate, and concentrate.

- Purify the crude product by distillation under reduced pressure (0.28 mmHg, 91°-94° C) to yield **(+)-2-methyloctanoic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (+)-**2-Methyloctanoic Acid**.

Analytical Methods

GC-MS is a standard method for the analysis of fatty acids, often requiring derivatization to enhance volatility.

Sample Preparation (Derivatization to Methyl Ester):

- Accurately weigh a sample of **2-methyloctanoic acid**.
- Add a solution of BF_3 -Methanol (12-14%).
- Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.
- Cool the reaction mixture and add water and a non-polar solvent (e.g., hexane).
- Vortex and allow the layers to separate.
- Inject an aliquot of the organic layer into the GC-MS.

Typical GC-MS Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injector Temperature: 250-280°C.
- Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C).
- MS Detector: Electron Ionization (EI) at 70 eV.

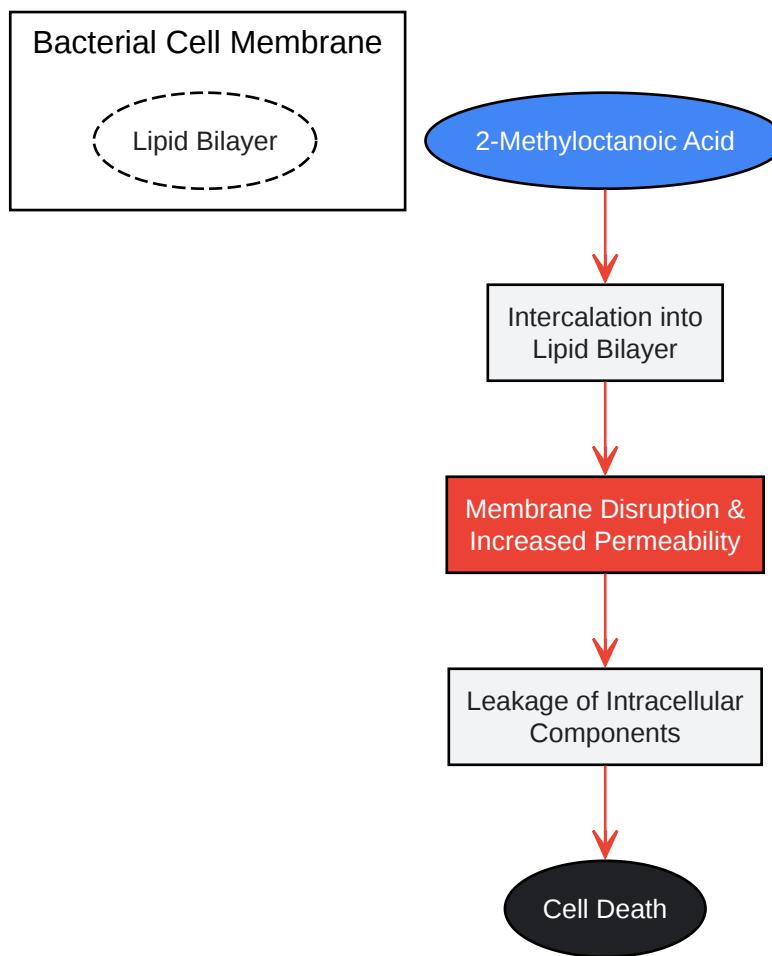
HPLC can be used for the analysis of underivatized fatty acids, although sensitivity may be lower compared to GC-MS.

Typical HPLC Conditions:

- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of acetonitrile and water with a low concentration of a modifier like formic acid or trifluoroacetic acid.
- Detector: UV detector at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).

Biological Activity

While specific studies on the biological activity of **2-methyloctanoic acid** are limited, extensive research on medium-chain fatty acids (MCFAs) and branched-chain fatty acids (BCFAs) provides a strong basis for its potential effects, particularly its antimicrobial properties.


Antimicrobial Activity

MCFAs are known to possess broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. The primary mechanism of action is the disruption of the cell membrane.

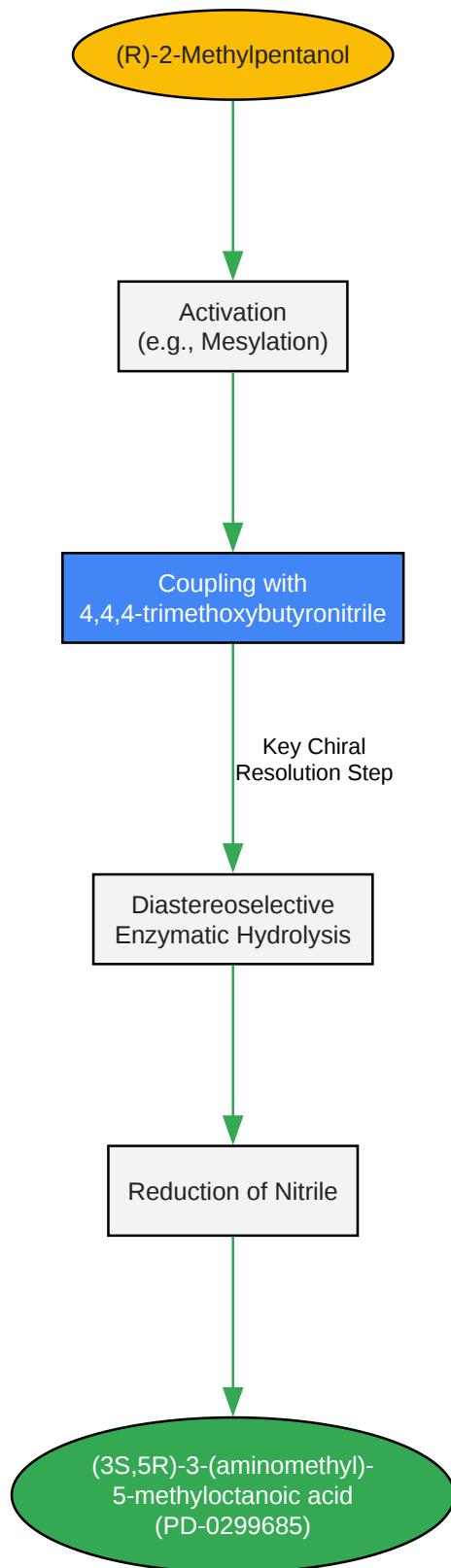
General Mechanism of Action:

- The lipophilic carbon chain of the fatty acid intercalates into the lipid bilayer of the microbial cell membrane.
- This disrupts the membrane's structure and integrity, leading to increased permeability.
- The loss of the proton motive force and the leakage of essential intracellular components, such as ions and metabolites, ultimately results in cell death.

Gram-positive bacteria are generally more susceptible to MCFAs than Gram-negative bacteria, due to the protective outer membrane of the latter.

[Click to download full resolution via product page](#)

Caption: Mechanism of antimicrobial action of MCFAs.


Applications in Drug Development

2-Methyloctanoic acid and its precursors are valuable intermediates in the synthesis of complex pharmaceutical compounds. A notable example is its structural relation to the gabapentinoid drug candidate, PD-0299685, also known as (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid.

Intermediate in the Synthesis of PD-0299685

PD-0299685 was investigated for the treatment of insomnia and other neurological conditions. The synthesis of this molecule highlights the importance of chiral building blocks derived from compounds structurally similar to **2-methyloctanoic acid**. A key starting material in one of the

developed synthetic routes is (R)-2-methylpentanol, which establishes the stereocenter that corresponds to the 5-methyl group in the final product. This underscores the utility of chiral methyl-branched alkanols and their corresponding acids in the synthesis of complex drug molecules.

[Click to download full resolution via product page](#)

Caption: Simplified synthetic relationship to PD-0299685.

Safety and Handling

2-Methyloctanoic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-Methyloctanoic acid (CAS 3004-93-1) is a versatile branched-chain fatty acid with significant potential for researchers in chemistry and drug development. Its distinct physicochemical properties, coupled with its role as a chiral building block and its potential antimicrobial activity, make it a compound of considerable interest. This guide has provided a comprehensive overview of its key characteristics and methodologies to facilitate its use in a research and development setting. Further investigation into its specific biological activities and applications is warranted and is expected to unveil new opportunities for this valuable molecule.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyloctanoic Acid (CAS 3004-93-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036649#2-methyloctanoic-acid-cas-number-3004-93-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com